N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide
CAS No.: 2034525-42-1
Cat. No.: VC7763789
Molecular Formula: C14H21N3O3S
Molecular Weight: 311.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034525-42-1 |
|---|---|
| Molecular Formula | C14H21N3O3S |
| Molecular Weight | 311.4 |
| IUPAC Name | N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-pyrrol-1-ylacetamide |
| Standard InChI | InChI=1S/C14H21N3O3S/c1-21(19,20)17-12-4-5-13(17)9-11(8-12)15-14(18)10-16-6-2-3-7-16/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,15,18) |
| Standard InChI Key | AWCZWYFRDVYGET-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC=C3 |
Introduction
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide is a synthetic organic compound characterized by its bicyclic structure and functional groups, including a methylsulfonyl group and a pyrrole moiety. This compound belongs to the class of azabicyclo derivatives, which are often studied for their pharmacological and industrial applications.
Synthesis
While specific synthesis pathways for this compound are not directly available, similar azabicyclo derivatives are synthesized using multi-step organic reactions involving:
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Cyclization techniques to form the azabicyclo core.
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Functional group modifications (e.g., sulfonation and acetamide formation).
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Pyrrole incorporation via condensation reactions.
Potential Applications
The structural features of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide suggest possible uses in:
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Pharmaceutical Research: Compounds with azabicyclo frameworks are often explored for neurological or anti-inflammatory applications.
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Chemical Probes: The pyrrole and sulfonamide groups make it suitable for molecular docking studies targeting enzymes or receptors.
Related Compounds
To contextualize its significance, related compounds such as 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine have been studied for their bioactivity, particularly in receptor binding assays . Similarly, derivatives like 8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one share structural similarities and are used in synthetic chemistry .
Biological Insights
Although no direct studies on this compound were found, molecular docking studies on similar frameworks indicate potential as enzyme inhibitors (e.g., lipoxygenase inhibitors). The pyrrole group is known to enhance binding affinity due to its aromaticity and hydrogen-bonding capability .
Research Gaps
Further research is needed to:
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Elucidate the exact synthesis pathway.
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Conduct pharmacological screening for potential therapeutic applications.
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Study its physicochemical properties in detail (e.g., solubility, stability).
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